![molecular formula C11H15F3N4O B3139203 1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine CAS No. 477709-04-9](/img/structure/B3139203.png)
1-methyl-4-[1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl]piperazine
Übersicht
Beschreibung
“(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone” is a compound that has been studied for its anti-inflammatory effects . It has been found to have anti-nociceptive activity, reducing the number of writhings induced by acetic acid in a dose-dependent manner . It also reduced oedema formation at all hours of the paw oedema induced by carrageenan test .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis Techniques: Novel derivatives, including compounds similar to "(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone," have been synthesized using different chemical processes. These processes aim to explore the compounds' antifungal, antimicrobial, and anticancer potentials, as well as their structural and chemical properties (Lv et al., 2013).
- Crystal Structure: Detailed characterization, including crystal structure analysis, has been performed to understand the molecular configuration and interaction patterns of these compounds. Such analyses are fundamental for guiding the design of compounds with desired biological properties (Cao et al., 2010).
Biological Activities
- Antifungal Activity: Research has shown that specific structural modifications in these derivatives can significantly influence their antifungal activities. This suggests a promising avenue for developing new antifungal agents by fine-tuning the molecular structure of these compounds (Lv et al., 2013).
- Antimicrobial and Anticancer Properties: Various studies have synthesized and tested analogs of the compound for their antimicrobial and anticancer activities. These studies aim to identify potential therapeutic agents by exploring the compounds' efficacy against different bacterial strains and cancer cell lines (Hafez et al., 2016).
Potential Therapeutic Applications
- Central Nervous System (CNS) Depressant Activity: Some derivatives have shown potential CNS depressant properties, along with anticonvulsant effects, suggesting their possible use in developing treatments for neurological disorders (Butler et al., 1984).
- Inhibition of Enzymatic Activities: Certain compounds have demonstrated the ability to inhibit enzymes like fructose-1,6-bisphosphatase, which is crucial for regulating glucose metabolism. These findings highlight the potential for designing new inhibitors that could be used in managing diseases related to glucose metabolism (Rudnitskaya et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is the H4 receptor , which is expressed in the membrane of immune cells . The H4 receptor is responsible for histamine-induced chemotaxis and is a potential target for the design and synthesis of new compounds for treating chronic inflammatory diseases .
Mode of Action
The compound interacts with its target, the H4 receptor, to modulate the inflammatory response. It is suggested that the compound may inhibit the activity of the H4 receptor, thereby reducing histamine-induced chemotaxis . This interaction results in changes in the inflammatory response, potentially reducing inflammation and associated symptoms.
Biochemical Pathways
The compound’s interaction with the H4 receptor affects the inflammatory response pathway. Inflammation is characterized by the production and release of pro-inflammatory mediators, such as histamine, bradykinin, prostaglandins, leukotrienes, and cytokines . By inhibiting the H4 receptor, the compound may reduce the production and release of these mediators, thereby affecting the downstream effects of the inflammatory response.
Result of Action
The compound’s action results in a reduction in inflammation and associated symptoms. Studies have shown that the compound decreased the number of writhings induced by acetic acid in a dose-dependent manner . Furthermore, it reduced oedema formation at all hours of the paw oedema induced by carrageenan test and in pleurisy test reduced cell migration from the reduction of polymorphonuclear cells, myeloperoxidase enzyme activity and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
Biochemische Analyse
Biochemical Properties
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-1 beta . Additionally, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone interacts with proteins involved in cell signaling pathways, modulating their activity and affecting downstream signaling events.
Cellular Effects
The effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to reduce the migration of polymorphonuclear cells and decrease the activity of myeloperoxidase enzyme, which is crucial in the inflammatory response . Furthermore, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone affects the expression of genes involved in inflammation and immune response, thereby altering cellular behavior and function.
Molecular Mechanism
The molecular mechanism of action of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone involves several key interactions at the molecular level. This compound binds to specific biomolecules, inhibiting or activating their function. For instance, it has been shown to bind to the active site of certain enzymes, inhibiting their catalytic activity and preventing the production of pro-inflammatory mediators . Additionally, (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone have been observed to change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone remains stable under certain conditions, maintaining its activity over extended periods . Its degradation products may also have biological activity, potentially contributing to the overall effects observed in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone vary with different dosages in animal models. At lower doses, this compound has been shown to exert anti-inflammatory effects without significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to tissues and organs. It is essential to determine the optimal dosage that maximizes the therapeutic benefits while minimizing the risk of adverse effects.
Metabolic Pathways
(4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is metabolized by enzymes in the liver, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of metabolites can be influenced by the presence of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone, affecting overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within cells and tissues are critical factors that determine its biological effects. This compound interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in target tissues . The localization and concentration of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within cells can influence its activity and effectiveness.
Subcellular Localization
The subcellular localization of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of (4-Methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone within subcellular structures can affect its interactions with biomolecules and its overall biological effects.
Eigenschaften
IUPAC Name |
(4-methylpiperazin-1-yl)-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F3N4O/c1-16-3-5-18(6-4-16)10(19)8-7-17(2)15-9(8)11(12,13)14/h7H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHWQCABZXZNMAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CN(N=C2C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


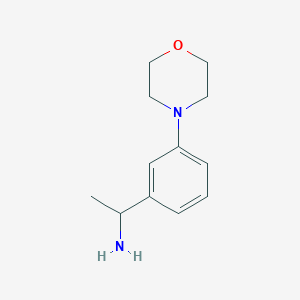
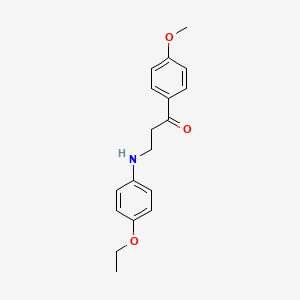
![N-(4-chlorophenyl)-2-[(2,4-dimethoxybenzyl)amino]acetamide](/img/structure/B3139126.png)
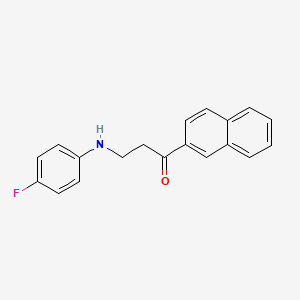
![3-[4-(4-Nitrophenyl)piperazino]-1-(2-thienyl)-1-propanone](/img/structure/B3139139.png)
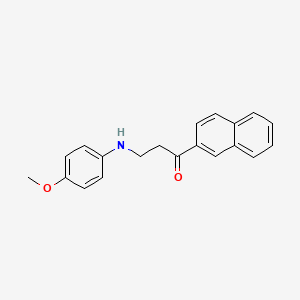
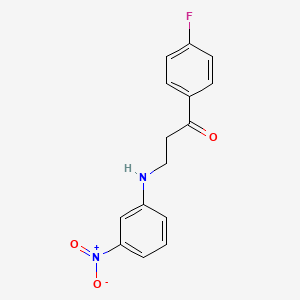
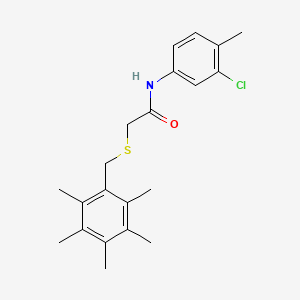
![1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B3139161.png)
![1-(4-Fluorophenyl)-3-[(4-methylphenyl)sulfonyl]-1-propanone](/img/structure/B3139162.png)
![N-{(E)-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}-4-methoxyaniline](/img/structure/B3139169.png)
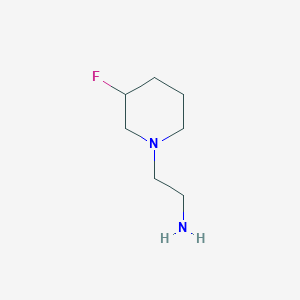

![(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)(phenyl)methanone](/img/structure/B3139202.png)
